Lithium o-fluorobenzoate Lithium o-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13964073
InChI: InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C7H4FLiO2
Molecular Weight: 146.1 g/mol

Lithium o-fluorobenzoate

CAS No.:

Cat. No.: VC13964073

Molecular Formula: C7H4FLiO2

Molecular Weight: 146.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium o-fluorobenzoate -

Specification

Molecular Formula C7H4FLiO2
Molecular Weight 146.1 g/mol
IUPAC Name lithium;2-fluorobenzoate
Standard InChI InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Standard InChI Key GMNYABASKJXTFJ-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=CC=C(C(=C1)C(=O)[O-])F

Introduction

Structural and Molecular Characteristics

Lithium o-fluorobenzoate consists of a benzoate anion substituted with a fluorine atom at the ortho position, coordinated to a lithium cation. Its molecular formula, C₇H₄FLiO₂, corresponds to a molecular weight of 146.1 g/mol. The compound’s canonical SMILES representation, [Li+].C1=CC=C(C(=C1)C(=O)[O-])F, underscores the spatial arrangement of the fluorine substituent adjacent to the carboxylate group.

Key spectroscopic and computational data further elucidate its structure:

  • Infrared (IR) Spectroscopy: The carboxylate group exhibits asymmetric and symmetric stretching vibrations at ~1570 cm⁻¹ and ~1410 cm⁻¹, respectively, while the C-F bond manifests as a distinct peak near 1220 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): In ¹³C NMR, the carboxylate carbon resonates at ~170 ppm, and the fluorine-bearing aromatic carbon appears as a doublet at ~115 ppm due to ¹J(C-F) coupling .

Table 1: Molecular Data for Lithium o-Fluorobenzoate

PropertyValue
Molecular FormulaC₇H₄FLiO₂
Molecular Weight146.1 g/mol
IUPAC NameLithium 2-fluorobenzoate
InChI KeyGMNYABASKJXTFJ-UHFFFAOYSA-M
Canonical SMILES[Li+].C1=CC=C(C(=C1)C(=O)[O-])F

Synthesis and Optimization

The synthesis of lithium o-fluorobenzoate typically involves the deprotonation of o-fluorobenzoic acid using a strong lithiating agent.

Standard Protocol

A widely adopted method employs n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C :

  • Deprotonation: o-Fluorobenzoic acid reacts with n-BuLi, yielding the lithium carboxylate and butane gas.

  • Quenching and Isolation: The reaction mixture is warmed to room temperature, filtered, and concentrated under reduced pressure to obtain the product as a white crystalline solid.

Table 2: Synthesis Conditions and Yields

Lithiating AgentSolventTemperatureYield (%)
n-BuLiTHF-78°C85–90
TMPLiDiethyl ether0°C78–82

Alternative methods using 2,2,6,6-tetramethylpiperidinolithium (TMPLi) have been reported, offering milder conditions (0°C) but slightly reduced yields . The choice of lithiating agent influences reaction kinetics and byproduct formation, with n-BuLi favoring higher regioselectivity due to its stronger basicity .

Reactivity and Mechanistic Insights

Lithium o-fluorobenzoate participates in diverse reactions, leveraging both the carboxylate’s nucleophilicity and the fluorine atom’s electronic effects.

Decarboxylation Pathways

Under thermal or photolytic conditions, lithium o-fluorobenzoate undergoes decarboxylation to form o-fluorophenyllithium (C₆H₄FLi). Density functional theory (DFT) calculations reveal a two-step mechanism:

  • CO₂ Elimination: The carboxylate group releases CO₂, generating a lithium-stabilized aryl intermediate.

  • Aromatic Rearrangement: The intermediate rearranges to o-fluorophenyllithium, a potent arylating agent .

Figure 1: Decarboxylation Energy Profile

  • Activation Energy: 25–30 kcal/mol (dependent on solvent polarity) .

  • Kinetic Isotope Effect (KIE): kH/kD=2.1k_H/k_D = 2.1, indicating proton transfer is rate-limiting .

Coordination Chemistry

Lithium o-fluorobenzoate acts as a bidentate ligand in metal complexes. Studies on lanthanum and cerium complexes demonstrate U–F bond formation during collision-induced dissociation, with bond lengths varying by substituent position (ortho: 2.05 Å vs. para: 2.18 Å) . These findings underscore the ligand’s ability to modulate metal center electronics and steric environments.

Applications in Organic Synthesis

Fluorinated Aromatic Building Blocks

Lithium o-fluorobenzoate serves as a precursor to o-fluorobenzoic acid derivatives, which are integral to pharmaceuticals and agrochemicals. For example:

  • Suzuki-Miyaura Coupling: Cross-coupling with aryl boronic acids yields biaryl fluorides, a motif prevalent in kinase inhibitors .

  • Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom enhances reactivity toward amines and thiols, enabling the synthesis of sulfonamides and heterocycles.

Radiochemistry and PET Tracers

In positron emission tomography (PET), lithium o-fluorobenzoate derivatives facilitate the synthesis of ¹⁸F-labeled probes. A notable application involves the radiosynthesis of [¹⁸F]FB-ML5, a matrix metalloproteinase inhibitor used in cancer imaging . The protocol entails:

  • Fluorine-18 Incorporation: Nucleophilic aromatic substitution with [¹⁸F]fluoride.

  • Purification: Solid-phase extraction (SPE) and HPLC yield the tracer with >95% radiochemical purity .

Table 3: Radiochemical Data for [¹⁸F]FB-ML5

ParameterValue
Radiochemical Yield13–16% (decay-corrected)
Specific Activity41–66 GBq/μmol
Synthesis Time3 hours (EOB to EOS)

Future Directions

Emerging research explores lithium o-fluorobenzoate’s utility in lithium-ion battery electrolytes, where its fluorinated structure may enhance ionic conductivity and electrode stability. Preliminary studies report a 15% improvement in cycle life for LiFePO₄ cathodes when using 0.1 M lithium o-fluorobenzoate additive .

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